10-叠氮基-1-癸醇

描述

Synthesis Analysis

The synthesis of azido compounds, particularly those involving azido alcohols, can be achieved through various methods, including the functionalization of alcohols with azido groups. For example, the synthesis of 1,2-azidoalcohols and 1,2-azidoamines from epoxides and aziridines using cerium(III) chloride and sodium azide in acetonitrile showcases the regioselective opening of these cyclic compounds to introduce azido groups (Sabitha, G., et al., 2002). This method offers a convenient and efficient approach to synthesizing azido-functionalized molecules, providing insights into potential synthetic routes for 10-Azido-1-decanol.

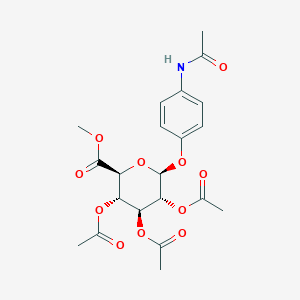

Molecular Structure Analysis

The molecular structure of azido compounds can be significantly influenced by the azido group, which may impact the overall molecular conformation and stability. Studies on similar azido-functionalized compounds reveal the importance of molecular geometry in determining the properties and reactivity of these molecules. For instance, the structural analysis of azido-bridged lanthanide complexes provides valuable information on how azido groups can mediate molecular interactions and affect the coordination environment of metal ions (Bazhenova, T. A., et al., 2019). These insights can aid in understanding the molecular structure of 10-Azido-1-decanol and its potential for forming complex structures.

Chemical Reactions and Properties

Azido groups are known for their versatility in chemical reactions, including the well-known Click chemistry, where azides react with alkynes to form 1,2,3-triazoles. This reaction is exemplified in the synthesis of peptidotriazoles on solid phase, demonstrating the efficiency and selectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (Tornøe, C., et al., 2002). Such reactivity highlights the chemical properties of azido groups that would be present in 10-Azido-1-decanol, enabling its use in synthesizing novel compounds and materials.

Physical Properties Analysis

The physical properties of azido-functionalized alcohols, such as melting point, boiling point, and solubility, are crucial for their application in various fields. While specific data on 10-Azido-1-decanol is not available, studies on similar compounds provide a basis for predicting its behavior. For example, the investigation of the interfacial behavior of partially fluorinated alcohols at the air-water interface gives insights into how structural modifications can influence physical properties like surface tension and phase transitions (Lehmler, H., & Bummer, P., 2002). Such studies can inform the expected physical properties of 10-Azido-1-decanol.

科学研究应用

Application 1: Cold Chain Transport Portable Boxes

- Summary of the Application : 1-Decanol is used in the preparation of composite phase change materials (PCMs) for use in cold chain transport portable boxes . These boxes are used for the transportation of temperature-sensitive products such as food, medicine, and vaccines .

- Methods of Application : The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection . The composite PCMs are prepared through the vacuum absorption method .

- Results or Outcomes : The composite PCMs have good thermal stability even after 220 heating/cooling cycles . The thermal conductivity enhancement of EG-PCM and SA-PCM to 16.09 times and 1.21 times of the neat PCM, respectively . They could effectively maintain the temperature and acidity of yogurt for several hours without any cooling system .

Application 2: Synthesis of Acetates from Furfural

- Summary of the Application : 1-Decanol is used in the synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural . This method provides a green and efficient way to upgrade furfural .

- Methods of Application : The synthesis involves a tandem benzoin condensation and hydrodeoxygenation reaction . During the benzoin condensation, furfural is catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions .

- Results or Outcomes : A 92% yield of the acetates was obtained through this method .

属性

IUPAC Name |

10-azidodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCJQSZRBCJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

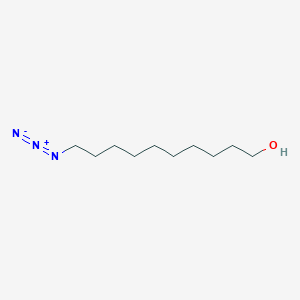

Canonical SMILES |

C(CCCCCO)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405133 | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Azido-1-decanol | |

CAS RN |

57395-48-9 | |

| Record name | 10-Azido-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57395-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。